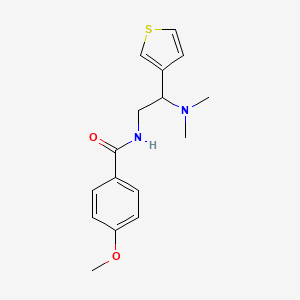

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide

Description

N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide is a benzamide derivative featuring a 4-methoxy-substituted aromatic ring linked to an ethylamine side chain bearing dimethylamino and thiophen-3-yl groups. The dimethylamino group may enhance solubility and basicity, while the thiophene moiety could influence aromatic interactions or metabolic stability.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-18(2)15(13-8-9-21-11-13)10-17-16(19)12-4-6-14(20-3)7-5-12/h4-9,11,15H,10H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMGRNBHZHOYIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC=C(C=C1)OC)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical formula for N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide is . The compound features a dimethylamino group, a thiophene ring, and a methoxybenzamide moiety, which contribute to its pharmacological properties.

Antibacterial Activity

Recent studies have shown that derivatives of benzamide compounds exhibit significant antibacterial activity. N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide has been evaluated for its effectiveness against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : In vitro assays demonstrated that this compound exhibits MIC values comparable to known antibiotics. For example, it displayed an MIC of 25 μM against Staphylococcus aureus and 49 μM against Escherichia coli .

The mechanism by which N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide exerts its antibacterial effects involves interference with bacterial cell division processes. Specifically, it has been shown to inhibit the assembly of FtsZ, a critical protein involved in bacterial cytokinesis. This inhibition prevents proper cell division, leading to bacterial cell death .

Study 1: Efficacy Against Methicillin-resistant Staphylococcus aureus (MRSA)

A recent study investigated the efficacy of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide against MRSA. The compound was tested in combination with β-lactam antibiotics, resulting in enhanced antibacterial activity. The study highlighted that the compound significantly improved the effectiveness of methicillin against MRSA strains, suggesting its potential as an adjunct therapy .

Study 2: Cytotoxicity Assessment

Cytotoxicity assays were performed using HeLa cells to evaluate the safety profile of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide. Results indicated minimal cytotoxic effects at therapeutic concentrations, supporting its potential use in clinical settings without significant adverse effects on human cells .

Comparative Analysis with Other Compounds

To better understand the biological activity of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide, a comparative analysis was conducted with other benzamide derivatives known for their antibacterial properties.

| Compound Name | MIC (μM) against S. aureus | MIC (μM) against E. coli | Mechanism of Action |

|---|---|---|---|

| N-(2-Dimethylamino)-4-methoxybenzamide | 25 | 49 | FtsZ Inhibition |

| Benzamide A | 30 | 60 | Cell Wall Disruption |

| Benzamide B | 20 | 55 | Protein Synthesis Inhibition |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogous benzamide derivatives reported in the literature:

*Calculated based on molecular formula.

Structural and Functional Differences

Substituent Effects on Physicochemical Properties: The 4-methoxy group in the target compound enhances electron-donating capacity compared to non-substituted benzamides (e.g., N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide ). This group may improve solubility and stability, as seen in other methoxy-substituted pharmaceuticals . Dimethylamino vs. Piperazine: The dimethylamino group in the target compound is less bulky and more basic (pKa ~10) than the piperazine derivatives in and . Piperazine-containing analogs (e.g., N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide) exhibit higher molecular weights (~553 g/mol) and likely improved receptor binding due to extended π-π interactions .

Heterocyclic Moieties: The thiophen-3-yl group in the target compound provides a sulfur-containing aromatic system, which may confer distinct electronic and lipophilic properties compared to phenyl or dihydrothiazole derivatives (e.g., the dihydrothiazole in ). Thiophenes are known for metabolic resistance and enhanced membrane permeability .

Synthetic Pathways :

- The target compound’s synthesis likely parallels methods in and , involving amide coupling between 4-methoxybenzoyl chloride and a pre-synthesized ethylamine derivative. Similar reactions use dichloromethane or acetonitrile as solvents, with purification via chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.